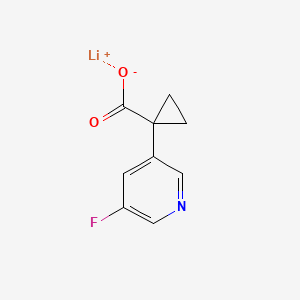
3-(Isopropoxymethyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Isopropoxymethyl)azetidin-3-ol is a chemical compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isopropoxymethyl)azetidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of azetidine-3-ol.
Protection: The hydroxyl group of azetidine-3-ol is protected using a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group.
Alkylation: The protected azetidine-3-ol undergoes alkylation with isopropyl bromide in the presence of a base like sodium hydride (NaH) to introduce the isopropoxymethyl group.
Deprotection: The protecting group is then removed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the isopropoxymethyl group, where nucleophiles like halides or amines replace the isopropoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, amines.
Applications De Recherche Scientifique
3-(Isopropoxymethyl)azetidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Isopropoxymethyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s strained ring structure allows it to undergo ring-opening reactions, forming reactive intermediates that can interact with biological macromolecules. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Azetidin-3-ol: A simpler analog without the isopropoxymethyl group.
3-(Methoxymethyl)azetidin-3-ol: Similar structure with a methoxymethyl group instead of isopropoxymethyl.
3-(Ethoxymethyl)azetidin-3-ol: Contains an ethoxymethyl group.
Uniqueness: 3-(Isopropoxymethyl)azetidin-3-ol is unique due to the presence of the isopropoxymethyl group, which imparts distinct steric and electronic properties. This modification can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for the development of new chemical entities.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
3-(propan-2-yloxymethyl)azetidin-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-6(2)10-5-7(9)3-8-4-7/h6,8-9H,3-5H2,1-2H3 |
Clé InChI |
UOQGIIAWLHSNAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC1(CNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


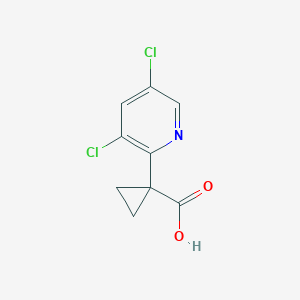



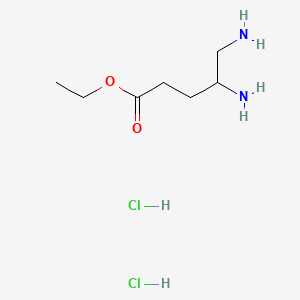
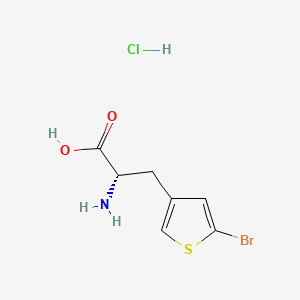
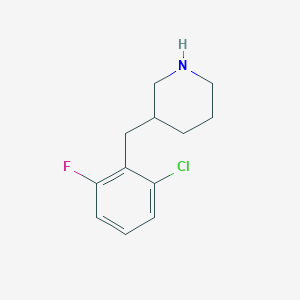


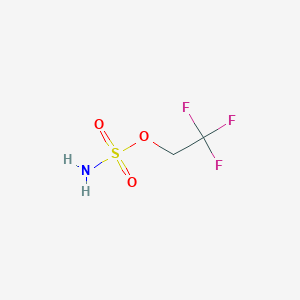
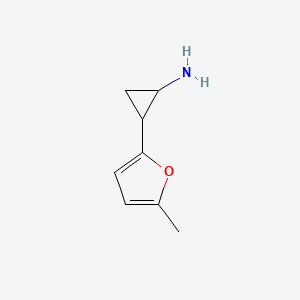
![2-[Methyl(piperidin-4-yl)amino]acetamidedihydrochloride](/img/structure/B13588768.png)

